![molecular formula C18H16N2OS B1203986 N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)
N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Immunomodulating Activity
- N-Aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a class including N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One compound from this class showed effectiveness in preventing adjuvant-induced arthritis in rats (Doria et al., 1991).
Synthesis and Chemical Applications
- Efficient stereoselective synthesis of functionalized cyclopropanes was achieved through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide (Tanaka et al., 1987).
- Synthesis of 4-thiazolidinone derivatives, including N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, demonstrated potential in affecting the inflammatory/oxidative process, with significant anti-inflammatory and potential wound healing effects (Incerti et al., 2018).
Tumor Hypoxia Markers
- Nitroimidazole-based thioflavin-T derivatives, including a variant of N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, were synthesized and evaluated as tumor hypoxia markers. These compounds showed potential for accumulating in hypoxic tumor cells (Li et al., 2005).
Muscle Relaxants
- Isoxazole derivatives, structurally related to N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, were found to possess selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Herbicidal Activity
- Certain N-substituted propanamides, sharing a structural motif with N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, showed moderate to good selective herbicidal activity against specific plant species (Liu & Shi, 2014).
Neurological Studies
- A protective effect against neurotoxicity in a mouse model was observed with a compound structurally similar to N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide (Allis & Cohen, 1977).
Eigenschaften
Molekularformel |
C18H16N2OS |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-6-9-14(11-15)16-12-22-18(20-16)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,21) |
InChI-Schlüssel |
AREXEJCINWJIMP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



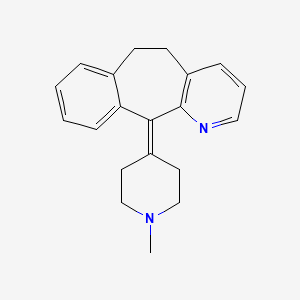
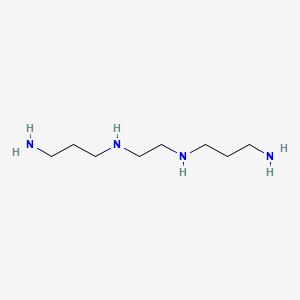

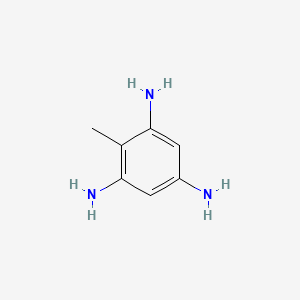
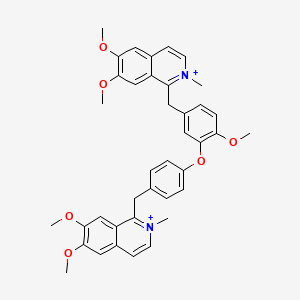
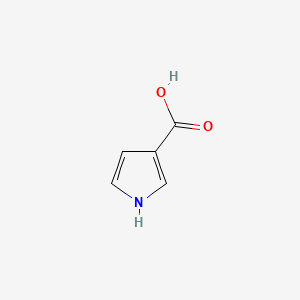
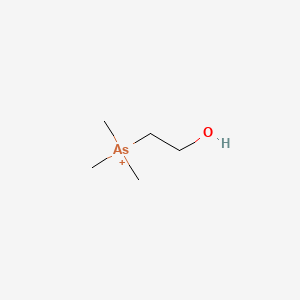
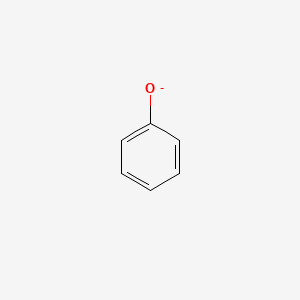
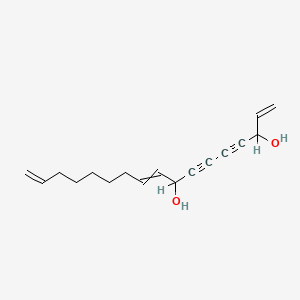
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)
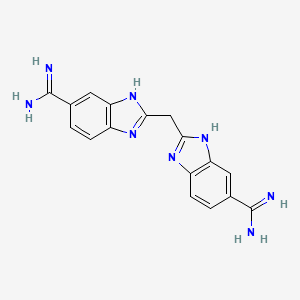
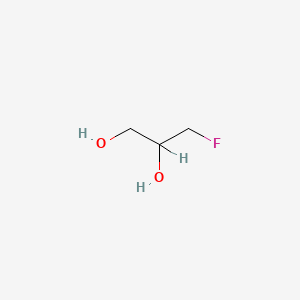

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)